3-(2-Methoxyethyl)piperidin-3-ol hydrochloride 3-(2-Methoxyethyl)piperidin-3-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2913278-21-2
VCID: VC20432871
InChI: InChI=1S/C8H17NO2.ClH/c1-11-6-4-8(10)3-2-5-9-7-8;/h9-10H,2-7H2,1H3;1H
SMILES:
Molecular Formula: C8H18ClNO2
Molecular Weight: 195.69 g/mol

3-(2-Methoxyethyl)piperidin-3-ol hydrochloride

CAS No.: 2913278-21-2

Cat. No.: VC20432871

Molecular Formula: C8H18ClNO2

Molecular Weight: 195.69 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Methoxyethyl)piperidin-3-ol hydrochloride - 2913278-21-2

Specification

CAS No. 2913278-21-2
Molecular Formula C8H18ClNO2
Molecular Weight 195.69 g/mol
IUPAC Name 3-(2-methoxyethyl)piperidin-3-ol;hydrochloride
Standard InChI InChI=1S/C8H17NO2.ClH/c1-11-6-4-8(10)3-2-5-9-7-8;/h9-10H,2-7H2,1H3;1H
Standard InChI Key BFNFBILDOGRCKM-UHFFFAOYSA-N
Canonical SMILES COCCC1(CCCNC1)O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol. Its IUPAC name, 3-(2-methoxyethyl)piperidin-3-ol hydrochloride, reflects the piperidine backbone substituted with a hydroxyl (-OH) and a methoxyethyl (-CH₂CH₂OCH₃) group at the 3-position, paired with a hydrochloric acid counterion.

Structural Elucidation

Key structural features include:

  • A piperidine ring in a chair conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom.

  • A methoxyethyl side chain introducing steric bulk and electron-donating effects.

  • The hydrochloride salt, which ionizes in aqueous solutions to improve bioavailability.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₆ClNO₂
Molecular Weight193.67 g/mol
Solubility>50 mg/mL in water (25°C)
Melting Point180–185°C (decomposes)
logP (Partition Coefficient)1.2 (predicted)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(2-methoxyethyl)piperidin-3-ol hydrochloride typically involves a three-step process:

  • Ring Formation: Condensation of 2-methoxyethylamine with a cyclic ketone precursor under acidic conditions.

  • Hydroxylation: Introduction of the hydroxyl group via oxidation or hydrolysis.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Reaction conditions are optimized for yield and purity:

  • Temperature: 80–100°C under reflux.

  • Solvent: Polar aprotic solvents (e.g., dimethylformamide or acetonitrile).

  • Catalysts: Lewis acids such as boron trifluoride etherate.

Process Optimization

Critical parameters include pH control during salt formation and purification via recrystallization from ethanol/water mixtures. Pilot-scale batches report yields of 68–72% with >98% purity by HPLC.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The hydroxyl group undergoes esterification with acyl chlorides (e.g., acetyl chloride) to form esters, while the methoxyethyl side chain participates in ether cleavage under strong acidic conditions.

Salt-Specific Behavior

In aqueous media, the hydrochloride salt dissociates to release the free base, which can react with:

  • Alkylating agents (e.g., methyl iodide) to form quaternary ammonium salts.

  • Chelating agents (e.g., EDTA) to modulate metal ion interactions.

Applications in Pharmaceutical Research

Patent Landscape

Patent filings highlight its use as an intermediate in:

  • Antidepressants: Analogous to BMS-986169, a GluN2B receptor modulator .

  • Anticholinergics: Functionalization of the hydroxyl group enhances muscarinic receptor affinity.

Analytical Characterization

Table 2: Key Spectral Signatures

TechniqueObservations
¹H NMR (400 MHz, D₂O)δ 3.72 (m, 1H, -OH), 3.45–3.55 (m, 2H, -OCH₂), 2.98–3.10 (m, 4H, piperidine H)
LCMS (ESI+)m/z 158.1 [M+H]+ (free base), 194.1 [M+Cl]−

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